2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
Description
2-(4H-1,2,4-Triazol-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 1,2,4-triazole ring at position 2 and a carboxylic acid group at position 4. This structure combines the electron-withdrawing properties of the triazole and the acidic functionality of the carboxyl group, making it a versatile intermediate in medicinal chemistry and materials science .
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)3-1-13-5(9-3)4-7-2-8-10-4/h1-2H,(H,11,12)(H,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCNIVMVSWMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C2=NC=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094373-88-2 | |
| Record name | 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a thioamide under acidic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Recent studies have highlighted the biological significance of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid:
Antimicrobial Activity:
Research indicates that compounds containing triazole and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of this compound have been evaluated against various bacterial strains and fungi, demonstrating efficacy comparable to standard antibiotics .
Antihypertensive Effects:
Some derivatives have shown potential as antihypertensive agents. The mechanism involves the inhibition of specific enzymes related to blood pressure regulation . Studies comparing these compounds with known antihypertensive drugs like captopril have provided promising results for future development .
Inhibitory Activities:
The compound has also been investigated for its inhibitory effects on certain kinases involved in cancer progression. Structure-activity relationship (SAR) studies have revealed that modifications in the compound's structure can enhance its potency against specific targets .
Applications in Agriculture
In agricultural science, compounds similar to this compound are being explored as potential fungicides or herbicides. Their ability to disrupt cellular processes in pathogens makes them suitable candidates for developing new agrochemicals .
Case Studies
Several case studies illustrate the applications of this compound:
-
Antimicrobial Study:
A series of derivatives were synthesized and tested against E. coli and Staphylococcus aureus, showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard treatments. -
Antihypertensive Research:
In a controlled study involving hypertensive rats, a derivative of this compound demonstrated a statistically significant reduction in blood pressure compared to the control group treated with saline. -
Agricultural Trials:
Field trials using formulations containing this compound showed effective control over fungal diseases in crops like wheat and corn, leading to improved yield and quality.
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The triazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in pathogens, leading to their death or inhibition . The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism : Moving the carboxylic acid group from C4 to C5 (as in the 5-carboxylic acid analogue) alters solubility and reactivity. The dihydrochloride form enhances stability but may reduce biological activity by blocking the carboxyl group .
- Substituent Effects: Pyridinyl () and thienyl () substituents introduce distinct electronic and steric profiles compared to triazole.
- Synthetic Efficiency: Compounds like 6c () achieve high yields (83%) using ethanol-water recrystallization, suggesting optimized protocols for triazole-thioacetamide derivatives. In contrast, the commercial availability of the target compound implies a more complex synthesis .
Biological Activity
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered interest due to its potential biological activities. The structural characteristics of this compound, featuring both triazole and thiazole moieties, suggest a diverse range of pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Structural Information
- Molecular Formula : C₆H₄N₄O₂S
- SMILES : C1=C(N=C(S1)C2=NC=NN2)C(=O)O
- InChIKey : RFGCNIVMVSWMJG-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess broad-spectrum activity against various bacteria and fungi. A study highlighted the effectiveness of triazole compounds against Candida albicans and other Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thiazole derivatives are noted for their anticancer activities. The presence of the thiazole ring in certain compounds has been correlated with cytotoxic effects against various cancer cell lines. In particular, compounds with specific substitutions on the thiazole ring demonstrated potent activity against cancer cells with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been assessed through DPPH and ABTS assays. Some studies report that certain triazole compounds exhibit antioxidant activity comparable to ascorbic acid, indicating their potential use in combating oxidative stress-related diseases .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized novel triazole derivatives and evaluated their biological activities. The results indicated that specific substitutions on the triazole ring significantly enhanced their antimicrobial and anticancer activities. For example, a derivative showed an IC₅₀ value of 0.397 μM in ABTS assays, highlighting its strong antioxidant potential .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of triazole compounds revealed that certain functional groups are critical for enhancing biological activity. Modifications at specific positions on the thiazole or triazole rings can lead to increased potency against cancer cells or improved antimicrobial efficacy .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 4H-1,2,4-triazole-3-thiol derivatives with thiazole precursors. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (equimolar NaOH) under reflux conditions yields thioacetic acid intermediates. Subsequent recrystallization in ethanol enhances purity . Optimization involves adjusting reaction time (typically 4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 for reactants) to maximize yield (>75%) while minimizing side products like unreacted thiols.
Q. Which analytical techniques are most effective in confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Elemental analysis (C, H, N, S content within ±0.3% of theoretical values).
- IR spectrophotometry to identify functional groups (e.g., carboxylic acid C=O stretch at 1680–1720 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- Thin-layer chromatography (TLC) using silica gel plates and ethanol:chloroform (3:7) as the mobile phase to confirm individuality (Rf ≈ 0.45–0.55) .
Purity is assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, targeting >95% purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological activity of this compound, considering cytotoxicity and selectivity?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays to measure IC50 values. Include positive controls (e.g., doxorubicin) and assess selectivity by comparing cytotoxicity in non-cancerous cells (e.g., HEK293) .
- Mechanistic studies : Perform fluorescence-based assays to evaluate interactions with target enzymes (e.g., kinases) or DNA intercalation.
- Salt derivatives : Synthesize metal (e.g., Zn²⁺, Cu²⁺) or organic base (e.g., piperidine) salts to enhance solubility and bioavailability. Compare activity profiles of derivatives to identify structure-activity relationships (SAR) .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar triazole-thiazole derivatives?
- Methodological Answer :
- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations) across studies to identify variables affecting activity .
- Dose-response reevaluation : Reproduce conflicting studies with standardized protocols (e.g., fixed incubation time, serum-free media) to isolate compound-specific effects.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GSK-3β or CDK1, correlating results with experimental IC50 values to validate hypotheses .
Q. How can computational methods be integrated with experimental synthesis to predict and enhance the compound’s bioactivity?
- Methodological Answer :
- Reaction path prediction : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and optimize synthetic pathways for derivatives .
- QSAR modeling : Train machine learning models on existing bioactivity data (e.g., pIC50 values) to predict modifications (e.g., substituents at the triazole R-position) that enhance potency .
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with AMPK or DNA topoisomerases) to guide rational design of analogs with improved binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
